molecular formula C10H8F2O2 B2836150 Methyl 3-(2,4-difluorophenyl)acrylate CAS No. 166883-00-7; 186758-21-4

Methyl 3-(2,4-difluorophenyl)acrylate

Cat. No.: B2836150
CAS No.: 166883-00-7; 186758-21-4
M. Wt: 198.169
InChI Key: HLMDQMSXOKRYDF-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,4-difluorophenyl)acrylate is an α,β-unsaturated ester featuring a 2,4-difluorophenyl substituent at the β-position of the acrylate moiety. The fluorine atoms on the phenyl ring enhance electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDQMSXOKRYDF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects: Fluorine Position and Electronic Properties

  • Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate (): This compound replaces the direct phenyl linkage with a 2,4-difluorophenoxy group and introduces a 4-methoxyphenyl substituent. The methoxy group is electron-donating, countering the electron-withdrawing fluorine effects, which may alter biological activity or polymerization behavior compared to the target compound .
  • Methyl (2E)-3-[3-(trifluoromethyl)phenyl]acrylate ():
    The trifluoromethyl (–CF₃) group is a stronger electron-withdrawing substituent than –F, increasing the acrylate’s electrophilicity. This enhances reactivity in conjugate additions but may reduce metabolic stability in drug candidates compared to difluorophenyl derivatives .

Ester Group Variations

  • Ethyl vs. However, methyl esters are more reactive in hydrolysis or transesterification reactions .
  • Safety Profiles : Methyl 3-(3,4-dihydroxyphenyl)acrylate () is classified as a skin/eye irritant (H315, H319). While direct data for the target compound is unavailable, fluorine substituents may reduce toxicity compared to hydroxylated analogs .

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